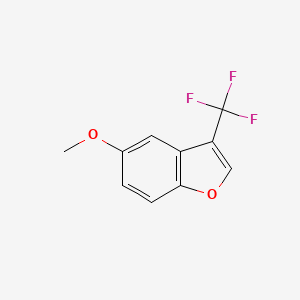

5-Methoxy-3-(trifluoromethyl)benzofuran

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Methoxy-3-(trifluoromethyl)benzofuran” is a benzofuran derivative . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring via proton quantum tunneling .Molecular Structure Analysis

The molecular structure of “5-Methoxy-3-(trifluoromethyl)benzofuran” can be confirmed using 1H-NMR, 13C-NMR, elemental analysis, and IR .Applications De Recherche Scientifique

Anti-Tumor Activity

Benzofuran compounds have been shown to have strong anti-tumor activities . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

The structure of benzofuran compounds and the introduction of substituents at certain positions are closely related to their antibacterial activity .

Anti-Oxidative Activity

Benzofuran compounds have been found to possess anti-oxidative activities . This makes them potential candidates for the development of drugs to combat oxidative stress-related diseases.

Anti-Viral Activity

Certain benzofuran compounds have shown anti-viral activities . For example, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Development of Anticancer Agents

Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Synthesis of Complex Benzofuran Derivatives

Novel methods for constructing benzofuran rings have been discovered in recent years . These methods are conducive to the construction of complex benzofuran ring systems, which can be used in the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .

Safety and Hazards

“5-Methoxy-3-(trifluoromethyl)benzofuran” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mécanisme D'action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may interact with its targets to inhibit cell growth, although the exact mechanism remains to be elucidated.

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that multiple pathways are affected .

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may have favorable pharmacokinetic properties .

Result of Action

Benzofuran derivatives have been found to exhibit significant cell growth inhibitory effects in various types of cancer cells . This suggests that the compound may lead to cell growth inhibition at the molecular and cellular level.

Action Environment

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its environmentally benign nature . This suggests that the compound may be relatively stable under various environmental conditions.

Propriétés

IUPAC Name |

5-methoxy-3-(trifluoromethyl)-1-benzofuran |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O2/c1-14-6-2-3-9-7(4-6)8(5-15-9)10(11,12)13/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROLWEBYTIXZUCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-3-(trifluoromethyl)benzofuran | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]piperazine](/img/structure/B2393738.png)

![2-[(4-Fluorobenzyl)thio]-4'-(4-pyridylmethyl)benzanilide](/img/structure/B2393739.png)

![1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid](/img/structure/B2393741.png)

![(Z)-[amino({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate](/img/structure/B2393742.png)

![NCGC00380384-01_C21H26O7_(2E,4E)-6-{[(5R,9aS,9bS)-9b-Hydroxy-6,6,9a-trimethyl-1-oxo-1,3,5,5a,6,7,8,9,9a,9b-decahydronaphtho[1,2-c]furan-5-yl]oxy}-6-oxo-2,4-hexadienoic acid](/img/structure/B2393743.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2393749.png)

![2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2393750.png)

![(Z)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2393753.png)

![ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2393760.png)